Unveiling the Ferrous Iron Landscape: A Technical Guide to RhoNox-1
Unveiling the Ferrous Iron Landscape: A Technical Guide to RhoNox-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of RhoNox-1, a powerful fluorescent probe for the selective detection of ferrous iron (Fe(II)). We will delve into the core principles of its mechanism, present key quantitative data, and provide detailed experimental protocols to empower researchers in their cellular iron metabolism and drug development studies.
The Core Principle: An Irreversible "Turn-On" Response to Ferrous Iron
RhoNox-1 is a "turn-on" fluorescent probe designed for the highly selective detection of labile Fe(II) ions in living cells.[1][2][3] Its innovative mechanism is rooted in the specific chemical reactivity of Fe(II) with a tertiary amine N-oxide moiety integrated into a rhodamine B scaffold.[1]
In its native state, the N-oxide group on the rhodamine B fluorophore effectively quenches its fluorescence. This quenching is attributed to several mechanisms, including a break in the π-conjugation of the fluorophore, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).[1][2][3] This "off" state exhibits a very low fluorescence quantum yield.
Upon encountering Fe(II), RhoNox-1 undergoes an irreversible, Fe(II)-assisted reductive deoxygenation reaction.[1] This reaction removes the oxygen atom from the N-oxide, regenerating the strongly fluorescent rhodamine B. This "on" state results in a significant, up to 30-fold, increase in fluorescence intensity, providing a robust and readily detectable signal.[1][4] This process is highly selective for Fe(II); other biologically relevant metal ions, including ferric iron (Fe(III)), do not trigger a significant fluorescent response.[1][5][6][7]
Quantitative Data Summary
The performance of RhoNox-1 as a selective Fe(II) probe is characterized by the following key parameters:
| Parameter | Value | Reference |
| Fluorescence State | Turn-on | [1][2][3] |
| Excitation Wavelength (Ex) | ~540 nm | [8] |
| Emission Wavelength (Em) | ~575 nm | [8][9] |
| Fluorescence Color | Orange-Red | [8] |
| Quantum Yield (Quenched State) | 0.01 | [1] |
| Quantum Yield (Activated State) | > 0.8 (Rhodamine B) | [1] |
| Fluorescence Enhancement | Up to 30-fold | [1][4] |
| Detection Limit | ~0.2 µM | [4] |
| Selectivity | High for Fe(II) over other metal ions, including Fe(III) | [1][5][6][7] |
| Cellular Localization | Tends to localize in the Golgi apparatus | [8][9] |
Signaling Pathway and Experimental Workflow
Principle of Fe(II) Detection by RhoNox-1
Caption: Fe(II) detection mechanism of RhoNox-1.
General Experimental Workflow for Cellular Fe(II) Imaging
Caption: General workflow for cellular Fe(II) imaging using RhoNox-1.
Experimental Protocols
The following are generalized protocols for in vitro and cellular experiments using RhoNox-1. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
In Vitro Measurement of Fe(II)
Objective: To determine the fluorescence response of RhoNox-1 to varying concentrations of Fe(II) in a cell-free system.
Materials:
-
RhoNox-1 stock solution (1 mM in DMSO)
-
FeSO₄ stock solution (1 mM or 10 mM in water)
-
50 mM HEPES buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a 2 µM working solution of RhoNox-1 in 50 mM HEPES buffer.[10]
-
Prepare a series of FeSO₄ dilutions in 50 mM HEPES buffer.
-
To the RhoNox-1 working solution, add different final concentrations of FeSO₄.
-
Incubate the mixtures at 25 °C for 1 hour.[10]
-
Measure the fluorescence spectra using a fluorometer with an excitation wavelength of approximately 540 nm and record the emission from 550 nm to 650 nm.[10] The peak emission should be around 575 nm.[8][9]
-
Plot the fluorescence intensity at 575 nm against the concentration of Fe(II) to generate a calibration curve.
Detection of Intracellular Fe(II) in Adherent Cells
Objective: To visualize the labile Fe(II) pool in cultured adherent cells.
Materials:
-
Adherent cells cultured on sterile coverslips or glass-bottom dishes
-
RhoNox-1 stock solution (1 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Preparation of RhoNox-1 Working Solution: Dissolve 50 µg of RhoNox-1 in 110 µL of DMSO to obtain a 1 mM stock solution.[8] Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[8] The optimal concentration should be determined experimentally.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the RhoNox-1 working solution to the cells, ensuring the entire surface is covered. c. Incubate at room temperature or 37 °C for 5-30 minutes.[8]
-
Washing: a. Remove the RhoNox-1 working solution. b. Wash the cells twice with fresh, serum-free medium or PBS for 5 minutes each time to remove any excess probe.[8]
-
Imaging: a. Mount the coverslip on a slide or place the dish on the microscope stage. b. Observe the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (e.g., excitation ~540 nm, emission ~575 nm).[8]
Detection of Intracellular Fe(II) in Suspension Cells
Objective: To quantify the labile Fe(II) pool in suspension cells using flow cytometry or fluorescence microscopy.
Materials:
-
Suspension cells
-
RhoNox-1 stock solution (1 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: a. Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4 °C and discard the supernatant. b. Resuspend the cell pellet in PBS and wash twice by centrifugation. c. Resuspend the cells to a density of 1x10⁶ cells/mL.[8]
-
Staining: a. Add 1 mL of the RhoNox-1 working solution (1-10 µM in serum-free medium or PBS) to the cell suspension. b. Incubate at room temperature for 5-30 minutes.[8]
-
Washing: a. Centrifuge the cells at 400 x g for 3-4 minutes at 4 °C and discard the supernatant. b. Wash the cells twice with PBS.[8]
-
Analysis: a. Resuspend the final cell pellet in serum-free cell culture medium or PBS. b. Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate excitation and emission settings.[8]
Conclusion
RhoNox-1 stands as a valuable chemical tool for the specific and sensitive detection of labile Fe(II) in biological systems. Its "turn-on" fluorescence mechanism, high selectivity, and applicability in live-cell imaging make it an indispensable probe for researchers investigating the intricate roles of ferrous iron in health and disease. By following the principles and protocols outlined in this guide, scientists can effectively harness the power of RhoNox-1 to gain deeper insights into iron biology and accelerate the development of novel therapeutic strategies.
References
- 1. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe RhoNox-1 in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 10. rsc.org [rsc.org]
